3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

Description

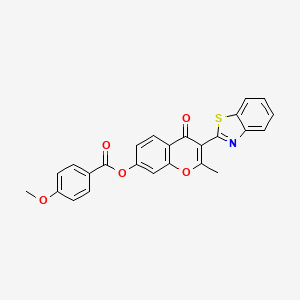

The compound 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a heterocyclic molecule featuring a benzothiazole moiety fused to a chromenone (coumarin-derived) scaffold, with a 4-methoxybenzoate ester at the 7-position. This structure combines fluorescence-enhancing benzothiazole and chromenone systems, which are commonly associated with optoelectronic and bioactive properties .

Properties

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17NO5S/c1-14-22(24-26-19-5-3-4-6-21(19)32-24)23(27)18-12-11-17(13-20(18)30-14)31-25(28)15-7-9-16(29-2)10-8-15/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJSWJKVBDRACQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=NC5=CC=CC=C5S4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with carbonyl compounds under acidic conditions.

Synthesis of Chromenone Core: The chromenone core is often synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Coupling Reaction: The final step involves the esterification of the chromenone derivative with 4-methoxybenzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the carbonyl groups in the chromenone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoate group, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Agents: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Major Products

Oxidation Products: Oxidized derivatives of the benzothiazole ring.

Reduction Products: Reduced chromenone derivatives.

Substitution Products: Various substituted benzoate derivatives.

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent due to the benzothiazole moiety.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of this compound in medicinal applications often involves the inhibition of specific enzymes or receptors. For instance, benzothiazole derivatives are known to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The chromenone core may also interact with various biological targets, contributing to its overall bioactivity.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Features and Substituent Effects

The compound’s key structural differentiators include:

- Benzothiazole-chromenone core: Shared with fluorescent dyes (e.g., Satam et al., 2013) and bioactive molecules (e.g., Al-Mutairi et al., ) .

- 4-Methoxybenzoate ester : Contrasts with analogs bearing ethers, carboxylic acids, or piperazine substituents (Table 1).

Table 1: Structural Comparison with Analogous Compounds

Fluorescence and Optoelectronic Properties

- Target Compound: The benzothiazole and chromenone core likely confers strong fluorescence, as seen in Satam et al. (2013), where benzothiazole-naphthol analogs exhibited λem ≈ 450–550 nm . The 4-methoxy group may enhance electron-donating capacity, red-shifting emission compared to non-methoxy analogs.

- Diethylamino-coumarin analog (): Shows solubility in DMSO and moderate logP (4.6), with fluorescence useful in bioimaging . The target’s ester group may reduce polarity, favoring membrane permeability but limiting aqueous solubility.

Biological Activity

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of benzothiazole and chromone derivatives. Its structure can be represented as follows:

This compound features a benzothiazole moiety connected to a chromone structure, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include condensation reactions and cyclization processes that yield high-purity products suitable for biological evaluation.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole and chromone exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed potent antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The Minimum Inhibitory Concentration (MIC) values for these compounds often ranged from 0.5 to 16 µg/mL, indicating considerable potency.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 2 | Staphylococcus aureus |

| Compound B | 8 | Escherichia coli |

| Compound C | 16 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, with IC50 values reported in the low micromolar range.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5 | Induction of apoptosis |

| MCF-7 | 10 | Inhibition of cell proliferation |

| A549 | 7 | Activation of caspase pathways |

Case Studies

- Study on HeLa Cells : A recent study investigated the effects of this compound on HeLa cells, revealing that it significantly inhibited cell growth and induced apoptosis at concentrations as low as 5 µM. The mechanism was linked to the activation of caspase enzymes, which are critical in the apoptotic pathway .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against clinical isolates of bacteria. The compound demonstrated strong activity against resistant strains, suggesting its potential as a lead compound in antibiotic development .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and target proteins involved in cancer progression and bacterial resistance. These studies indicate favorable binding affinities with targets such as ATR kinase and various bacterial enzymes, supporting its potential therapeutic applications .

Q & A

Basic Research: How can regioselectivity and purity be ensured during the synthesis of this compound?

Methodological Answer:

Regioselectivity in benzothiazole-chromenone hybrids is critical for functional group positioning. Key strategies include:

- Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to couple benzothiazole and chromenone moieties, ensuring regiocontrol .

- Purification : Post-synthesis, use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate isomers and remove byproducts. Monitor reaction progress via TLC (Rf value optimization) .

- Steric/Electronic Effects : Introduce directing groups (e.g., methoxy or methyl substituents) to guide coupling reactions, as seen in analogous 2-aryl benzothiazole syntheses .

Basic Research: What experimental protocols are recommended for structural elucidation via X-ray crystallography?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Optimize crystal growth via slow evaporation in solvents like DCM/hexane.

- Software Tools : Process data with SHELX (SHELXL for refinement, SHELXS for structure solution) to resolve anisotropic displacement parameters. Validate geometry using WinGX/ORTEP for 3D visualization and hydrogen-bonding analysis .

- Validation : Cross-check with spectroscopic data (e.g., NMR, IR) to confirm functional groups and eliminate disorder artifacts .

Basic Research: How to design initial biological evaluations for antitubercular activity?

Methodological Answer:

- In Vitro Assays : Test against Mycobacterium tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA). Include positive controls (e.g., rifampicin) and measure MIC (minimum inhibitory concentration) .

- Cytotoxicity Screening : Use Vero or HEK-293 cell lines to assess selectivity indices (SI = IC50/MIC). Compounds with SI >10 indicate therapeutic potential .

- SAR Insights : Compare activity of analogs with varying substituents (e.g., electron-withdrawing groups on benzothiazole enhance potency) .

Advanced Research: How to optimize substituent effects for improved inhibitory potency?

Methodological Answer:

- Substituent Libraries : Synthesize derivatives with halogen (Cl, F), nitro, or methoxy groups at positions 2 (benzothiazole) and 7 (chromenone). Assess impacts on lipophilicity (logP) and target binding .

- Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., M. tuberculosis enoyl-ACP reductase). Prioritize substituents that enhance π-π stacking or hydrogen bonding .

- Metabolic Stability : Introduce methyl groups to block cytochrome P450-mediated oxidation, as demonstrated in benzothiazole-based RGS4 inhibitors .

Advanced Research: How to resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

- Bioavailability Analysis : Measure plasma protein binding and solubility in biorelevant media (FaSSIF/FeSSIF). Poor in vivo activity may stem from low free drug concentration .

- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites. For example, ester hydrolysis of the 4-methoxybenzoate group may reduce efficacy .

- Dosing Regimen : Adjust administration routes (e.g., intraperitoneal vs. oral) and use pharmacokinetic modeling to optimize Cmax and AUC .

Advanced Research: What strategies mitigate false positives in high-throughput screening (HTS)?

Methodological Answer:

- Counter-Screens : Use orthogonal assays (e.g., fluorescence polarization vs. TR-FRET) to confirm hits. For RGS4 inhibitors, validate binding via SPR (surface plasmon resonance) .

- Aggregation Testing : Perform dynamic light scattering (DLS) to detect colloidal aggregates. Add 0.01% Tween-20 to dissolve non-specific aggregates .

- Structure-Activity Cliffs : Exclude compounds with steep SAR (e.g., minor structural changes causing >100-fold activity loss), indicative of assay artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.